molecular formula C3H7F2N B3266640 1,1-Difluoropropan-2-amine CAS No. 431-00-5

1,1-Difluoropropan-2-amine

Cat. No. B3266640
CAS RN: 431-00-5
M. Wt: 95.09
InChI Key: SKKXZAXLYWERGC-UHFFFAOYSA-N
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Description

1,1-Difluoropropan-2-amine, also known by its IUPAC name 1,1-Difluoro-2-propanamine, is a chemical compound with the molecular formula C3H7F2N . It has an average mass of 95.091 Da and a monoisotopic mass of 95.054657 Da .


Molecular Structure Analysis

The molecular structure of 1,1-Difluoropropan-2-amine consists of three carbon atoms, seven hydrogen atoms, two fluorine atoms, and one nitrogen atom . The compound has a molar refractivity of 19.7±0.3 cm³ .


Physical And Chemical Properties Analysis

1,1-Difluoropropan-2-amine has a boiling point of -16.1±10.2 °C and an index of refraction of 1.343 . It has one hydrogen bond acceptor and two hydrogen bond donors .

Scientific Research Applications

Synthesis and Organic Reactions

  • Dihydrofluoroalkylation of Amines : Utilizing sulfuryl fluoride, 1,1-difluoropropan-2-amine can be produced through a dihydrofluoroalkylation reaction, offering a range of applications in organic synthesis due to its functional group tolerance and efficiency (Epifanov et al., 2018).

Spectroscopy Studies

  • NMR Spectroscopy : The compound's properties have been analyzed using nuclear magnetic resonance (NMR) spectroscopy, particularly in studying amine and HF complexes (Gouin et al., 1977).

Drug Discovery

  • Chemoselective Synthesis in Drug Discovery : It has been employed in chemoselective synthesis processes for producing thiazoles, a class of compounds with significant potential in drug discovery programs (Colella et al., 2018).

Fluorescence Studies

  • Fluorescence Assay Applications : 1,1-Difluoropropan-2-amine can be involved in reactions with fluorescence reagents like fluorescamine, aiding in the detection and quantification of primary amines in the picomole range (Udenfriend et al., 1972).

Material Sciences

  • Synthesis of Perfluorochemicals : Its derivatives are explored in the synthesis of perfluorochemicals, which have applications in material sciences, particularly as blood substitutes (Ono et al., 1985).

Polymer Chemistry

  • Functionalized Polyfluorene Derivatives : The compound has been used in the synthesis of polyfluorene derivatives with amine groups, which have applications in polymer chemistry, particularly in the formation of special surface morphologies for molecular ordering and device fabrication (Guo et al., 2009).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1-difluoropropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKXZAXLYWERGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoropropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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